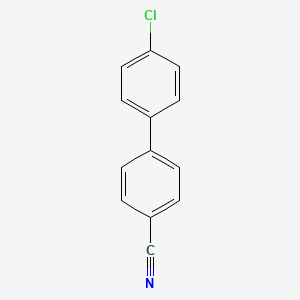














|
REACTION_CXSMILES
|
C(OP(OC(C)C)OC(C)C)(C)C.C[Mg]Cl.Br[C:18]1[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=1.[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([Mg]Br)=[CH:29][CH:28]=1>O1CCCC1.[Cl-].[Zn+2].[Cl-].C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Ni+2].O>[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([C:18]2[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=2)=[CH:29][CH:28]=1 |f:5.6.7,8.9.10|
|


|
Name
|
|
|
Quantity
|
111 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
653 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)[Mg]Br
|
|
Name
|
arylmagnesium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OP(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
27.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Cl
|
|
Name
|
|
|
Quantity
|
165 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
3.02 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
5.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2]
|
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
catalyst
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at 0° C. for an additional hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the temperature below 10° C
|
|
Type
|
CUSTOM
|
|
Details
|
before quenching
|
|
Type
|
ADDITION
|
|
Details
|
by adding 550 mL of 1 M aqueous sodium citrate solution
|
|
Type
|
ADDITION
|
|
Details
|
After adding 300 mL of methyl t-butyl ether (MTBE)
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred vigorously at room temperature for 1 h while air
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
was bubbled through the solution
|
|
Type
|
CUSTOM
|
|
Details
|
The contents of the reaction flask were transferred into a separatory funnel, and flask
|
|
Type
|
WASH
|
|
Details
|
rinsed with an additional 250 mL of MTBE
|
|
Type
|
WASH
|
|
Details
|
the clear yellow organic phase was washed twice with 100 mL of brine
|
|
Type
|
WAIT
|
|
Details
|
The crude solid product left
|
|
Type
|
CONCENTRATION
|
|
Details
|
after concentration
|
|
Type
|
CUSTOM
|
|
Details
|
was dissolyed in 660 mL of chlorobenzene at 75° C.
|
|
Type
|
ADDITION
|
|
Details
|
660 mL of heptane was added at a rate which
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained the temperature between 75-85° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ca. 40° C.
|
|
Type
|
CUSTOM
|
|
Details
|
Crystallization
|
|
Type
|
TEMPERATURE
|
|
Details
|
the resultant slurry was cooled to 0-5° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 h
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
The solid product was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with a small amount of heptane
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(C#N)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 88.5 g | |
| YIELD: PERCENTYIELD | 74.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |